molecular formula C8H8N2O3 B1633146 N-1,3-benzodioxol-5-ylurea CAS No. 119179-46-3

N-1,3-benzodioxol-5-ylurea

Cat. No. B1633146
M. Wt: 180.16 g/mol
InChI Key: RWDRRVXXFFXKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-1,3-benzodioxol-5-ylurea” is a chemical compound with the linear formula C8H8N2O3 . It has a molecular weight of 180.165 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-1,3-benzodioxol-5-ylurea” is represented by the linear formula C8H8N2O3 . The average mass is 180.161 Da and the monoisotopic mass is 180.053497 Da .

Scientific Research Applications

Anticancer Research

  • Scientific Field: Medical and Health Sciences - Oncology .
  • Summary of Application: The compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
  • Results: The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Antioxidant Research

  • Scientific Field: Chemical Sciences - Organic Chemistry .
  • Summary of Application: The compound has been used in the synthesis of N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines, 2-Aminoacetamides, and 2-(Hetarylsulfanyl)acetamides .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the available information .

Safety And Hazards

Sigma-Aldrich sells “N-1,3-benzodioxol-5-ylurea” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,3-benzodioxol-5-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(11)10-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDRRVXXFFXKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-ylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Shan, H Gao, X Shao, J Wang, X Pan… - European Journal of …, 2015 - Elsevier
Pathological angiogenesis plays a critical role in numerous diseases including malignancy. VEGFR-2 is the central regulators in angiogenesis and has become a promising target for …
Number of citations: 23 www.sciencedirect.com

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